1-(Benzylsulfanyl)-2-nitrobenzene 1-(Benzylsulfanyl)-2-nitrobenzene
Brand Name: Vulcanchem
CAS No.: 22057-44-9
VCID: VC1975337
InChI: InChI=1S/C13H11NO2S/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11/h1-9H,10H2
SMILES: C1=CC=C(C=C1)CSC2=CC=CC=C2[N+](=O)[O-]
Molecular Formula: C13H11NO2S
Molecular Weight: 245.3 g/mol

1-(Benzylsulfanyl)-2-nitrobenzene

CAS No.: 22057-44-9

Cat. No.: VC1975337

Molecular Formula: C13H11NO2S

Molecular Weight: 245.3 g/mol

* For research use only. Not for human or veterinary use.

1-(Benzylsulfanyl)-2-nitrobenzene - 22057-44-9

Specification

CAS No. 22057-44-9
Molecular Formula C13H11NO2S
Molecular Weight 245.3 g/mol
IUPAC Name 1-benzylsulfanyl-2-nitrobenzene
Standard InChI InChI=1S/C13H11NO2S/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11/h1-9H,10H2
Standard InChI Key BNRRWFHXFMJHDW-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CSC2=CC=CC=C2[N+](=O)[O-]
Canonical SMILES C1=CC=C(C=C1)CSC2=CC=CC=C2[N+](=O)[O-]

Introduction

Chemical Identity and Classification

1-(Benzylsulfanyl)-2-nitrobenzene, also known by several synonyms including Benzyl(2-nitrophenyl)sulfane and Benzyl 2-nitrophenyl thioether, is classified as an aromatic thioether featuring a nitro functional group. Its distinctive molecular structure combines both electron-donating and electron-withdrawing components, contributing to its unique chemical reactivity and potential applications.

Identifiers and Nomenclature

The compound is precisely identified through various chemical identifiers, as detailed in Table 1.

Table 1: Chemical Identifiers of 1-(Benzylsulfanyl)-2-nitrobenzene

Identifier TypeValue
CAS Registry Number22057-44-9
Molecular FormulaC₁₃H₁₁NO₂S
Molecular Weight245.30 g/mol
IUPAC Name1-benzylsulfanyl-2-nitrobenzene
InChIInChI=1S/C13H11NO2S/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11/h1-9H,10H2
InChIKeyBNRRWFHXFMJHDW-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)CSC2=CC=CC=C2N+[O-]
Other IdentifiersMFCD00031120, DTXSID10327290, NSC642588

Sources: Data compiled from PubChem and chemical supplier databases

Synonyms

The compound is known by various synonyms in scientific literature and commercial contexts:

  • 1-(Benzylsulfanyl)-2-nitrobenzene

  • Benzyl(2-nitrophenyl)sulfane

  • Benzyl 2-nitrophenyl thioether

  • 1-benzylsulfanyl-2-nitro-benzene

  • 2-Nitrophenylbenzyl sulfide

  • SCHEMBL5376331

Structural Characteristics

Molecular Structure

1-(Benzylsulfanyl)-2-nitrobenzene consists of two benzene rings connected by a sulfanyl (thioether) linkage, with a nitro group positioned ortho to the sulfanyl substituent on one of the benzene rings. The molecular structure features a characteristic arrangement where the benzyl group is attached to the sulfur atom, which in turn is bonded to the nitrobenzene moiety.

Structural Comparison with Related Compounds

It is instructive to compare 1-(Benzylsulfanyl)-2-nitrobenzene with structurally similar compounds to understand its unique properties and potential applications. Table 2 presents a comparative analysis of 1-(Benzylsulfanyl)-2-nitrobenzene with some structurally related compounds.

Table 2: Structural Comparison with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
1-(Benzylsulfanyl)-2-nitrobenzeneC₁₃H₁₁NO₂S245.30Reference compound
1-Benzyl-2-nitrobenzeneC₁₃H₁₁NO₂213.23Carbon instead of sulfur linkage
1-(Benzyloxy)-2-nitrobenzeneC₁₃H₁₁NO₃229.23Oxygen instead of sulfur linkage
2-(Benzylsulfanyl)-1-fluoro-3-nitrobenzeneC₁₃H₁₀FNO₂S263.29Additional fluoro substituent

Sources: Comparative data from search results and chemical databases

Physical and Chemical Properties

Physical Properties

The physical properties of 1-(Benzylsulfanyl)-2-nitrobenzene influence its handling, storage, and applications in various chemical processes. These properties are summarized in Table 3.

Table 3: Physical Properties of 1-(Benzylsulfanyl)-2-nitrobenzene

PropertyValueMethod/Conditions
Physical StateSolid (presumed based on melting point)At standard conditions
ColorNot reported in literature-
Melting Point80-81°CExperimental determination
Boiling Point230°C (at 12 Torr); 380.2°C (at 760 mmHg)Experimental and predicted
Density1.27±0.1 g/cm³Predicted value
Flash Point183.7°CPredicted value
Refractive Index1.648Predicted value
Vapor Pressure1.22×10⁻⁵ mmHgAt 25°C, predicted

Sources: Data compiled from chemical databases and supplier information

Chemical Properties and Reactivity

The chemical behavior of 1-(Benzylsulfanyl)-2-nitrobenzene is largely determined by its functional groups. The nitro group (-NO₂) is strongly electron-withdrawing, activating the benzene ring toward nucleophilic aromatic substitution reactions. Conversely, the benzylsulfanyl group contributes electron density to the aromatic system through resonance effects.

Key chemical characteristics include:

  • The nitro group makes the compound susceptible to reduction reactions, potentially forming amino derivatives under appropriate conditions .

  • The sulfanyl linkage can undergo oxidation to sulfoxide or sulfone groups.

  • The benzyl group may participate in various substitution or elimination reactions.

  • The compound can serve as an electrophile in various synthetic transformations due to the electron-withdrawing nature of the nitro group.

Synthesis and Preparation Methods

Laboratory Synthesis Routes

Multiple synthetic routes have been reported for the preparation of 1-(Benzylsulfanyl)-2-nitrobenzene, each with specific advantages in terms of yield, purity, and scalability.

Nucleophilic Aromatic Substitution Method

One established method involves the reaction of 2-fluoronitrobenzene with S-benzylisothiourea salt, which is generated in situ from thiourea and benzyl chloride. The reaction proceeds through an aromatic nucleophilic substitution mechanism, facilitated by the activating effect of the nitro group .

Direct Thioetherification

Another approach involves the direct reaction of 2-nitrobenzenethiol with benzyl halides (typically benzyl chloride or benzyl bromide) in the presence of a suitable base, such as potassium carbonate or sodium hydroxide, often in a polar aprotic solvent like DMF or acetone.

Industrial Production Considerations

For industrial-scale production, factors such as cost-effectiveness, safety, and environmental impact must be considered. The method involving S-benzylisothiourea salt appears to be used in larger-scale syntheses due to its efficiency and the availability of starting materials .

Applications and Uses

Role in Synthetic Chemistry

1-(Benzylsulfanyl)-2-nitrobenzene serves primarily as an intermediate in organic synthesis, particularly in the preparation of more complex molecules with potential applications in various fields.

Applications in the Dye Industry

The compound has been reported as an intermediate in the synthesis of dyes, providing a range of color options for various applications. Its structural features, particularly the nitro group and the aromatic rings, contribute to its utility in chromophore development .

CategoryClassification/Information
GHS PictogramWarning symbol
Signal WordWarning
Hazard StatementsH315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Precautionary StatementsP261: Avoid breathing dust/fume/gas/mist/vapors/spray
P264: Wash skin thoroughly after handling
P271: Use only outdoors or in a well-ventilated area
P280: Wear protective gloves/protective clothing/eye protection/face protection
Target OrgansRespiratory system (single exposure)
Storage ConditionsStore in a well-ventilated place. Keep container tightly closed.
Store locked up.

Source: Safety data from chemical suppliers and safety documentation

Transportation Classification

For transportation purposes, 1-(Benzylsulfanyl)-2-nitrobenzene is classified as follows:

  • UN Number: UN3077

  • Proper Shipping Name: Environmentally hazardous substance, solid, n.o.s. (1-(Benzylsulfanyl)-2-nitrobenzene)

  • Transport Hazard Class: 9 (Miscellaneous)

  • Packing Group: III

Environmental Considerations

SupplierProduct NumberPurityQuantityIndicative Price (as of dates in references)
Sigma-AldrichS721824AldrichCPR50mg$110
Matrix Scientific045421>95%500mg$118
Matrix Scientific045421>95%1g$151
Matrix Scientific045421>95%5g$346
American Custom Chemicals CorporationCHM001694195.00%1g$671.75

Source: Pricing information from chemical supplier listings

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